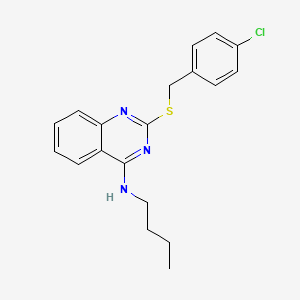

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine

CAS No.: 422532-60-3

Cat. No.: VC6197912

Molecular Formula: C19H20ClN3S

Molecular Weight: 357.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422532-60-3 |

|---|---|

| Molecular Formula | C19H20ClN3S |

| Molecular Weight | 357.9 |

| IUPAC Name | N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |

| Standard InChI | InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23) |

| Standard InChI Key | JYOBAMJKKXFLJW-UHFFFAOYSA-N |

| SMILES | CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl |

Introduction

Structural and Physicochemical Properties

The molecular formula of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine is C₁₉H₁₉ClN₃S, with a molecular weight of 364.89 g/mol. Key structural features include:

-

Quinazoline core: A bicyclic system comprising fused benzene and pyrimidine rings, known for its planar structure and ability to interact with biological targets via π-π stacking and hydrogen bonding .

-

2-((4-Chlorobenzyl)thio) group: A thioether linkage connecting the quinazoline core to a 4-chlorobenzyl moiety, which enhances lipophilicity and may improve membrane permeability .

-

N-Butyl substituent: A four-carbon alkyl chain at position 4, which modulates solubility and pharmacokinetic properties .

Table 1: Physicochemical Properties of N-Butyl-2-((4-Chlorobenzyl)thio)quinazolin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₃S |

| Molecular Weight | 364.89 g/mol |

| logP (Predicted) | ~4.2 (moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 4 (N, S atoms) |

The compound’s solubility is likely limited in aqueous media due to its hydrophobic groups, necessitating formulation strategies such as prodrug design or nanoparticle encapsulation .

Synthetic Pathways

While no explicit synthesis of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine is documented, plausible routes can be extrapolated from analogous quinazoline derivatives :

Step 1: Formation of Quinazolin-4-amine Core

-

Starting Material: Anthranilic acid or its derivatives are condensed with nitriles or amides under acidic conditions to form the quinazolin-4(3H)-one intermediate.

-

Amination: The 4-oxo group is replaced with an amine via reaction with butylamine in the presence of phosphorus oxychloride (POCl₃) .

Table 2: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Quinazolinone Formation | Anthranilic acid + Acetic anhydride, 120°C | 65–75 |

| Amination | Butylamine, POCl₃, reflux | 50–60 |

| Thioether Formation | 4-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C | 70–80 |

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous compounds with thioether substituents show broad-spectrum antimicrobial activity. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives inhibit bacterial growth at MIC values of 8–32 µg/mL . The 4-chlorobenzyl group likely disrupts microbial cell membranes via hydrophobic interactions .

Anti-Inflammatory Effects

Quinazolines inhibit cyclooxygenase (COX-2) and NF-κB pathways, reducing prostaglandin synthesis and cytokine production . Molecular docking studies suggest that the thioether linkage stabilizes interactions with COX-2’s hydrophobic pocket .

Pharmacological Mechanisms

-

Enzyme Inhibition: The quinazoline core competitively binds to ATP-binding sites of kinases, blocking signal transduction .

-

DNA Interaction: Planar structure facilitates intercalation, impairing DNA replication and transcription .

-

Membrane Disruption: Hydrophobic substituents (e.g., N-butyl, 4-chlorobenzyl) compromise microbial cell membrane integrity .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume